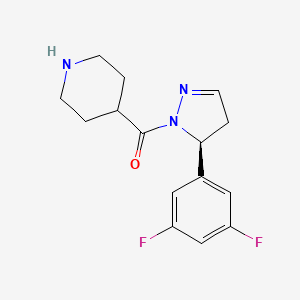
(S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone is a complex chemical compound characterized by a distinct configuration and multiple functional groups. Its systematic IUPAC name reflects the presence of difluorophenyl and pyrazolyl rings, along with a piperidine moiety, each contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone involves several critical steps. Starting with commercially available 3,5-difluoroaniline, it undergoes cyclization with suitable reagents to form the pyrazole ring. The configuration is achieved through stereoselective synthesis. The piperidin-4-yl component is then introduced via nucleophilic substitution reactions, followed by the formation of the methanone bridge under controlled conditions to ensure the desired stereochemistry. Specific solvents and catalysts such as palladium or copper complexes are employed to facilitate these transformations, often under an inert atmosphere to prevent side reactions.
Industrial Production Methods: : Scaling up for industrial production requires optimization of the reaction parameters to ensure high yield and purity. Batch processes or continuous flow systems may be used, with precise control of temperature, pressure, and reactant concentrations. Purification methods include crystallization and chromatographic techniques to isolate the compound in its enantiomerically pure form.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes various chemical reactions including:
Oxidation: : It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids depending on the reaction conditions.
Reduction: : Reduction reactions using hydrogen in the presence of catalysts like palladium on carbon result in the hydrogenation of the pyrazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions occur at the difluorophenyl ring, with reagents like halogens or organolithium compounds.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen with catalysts, lithium aluminum hydride.
Substitution reagents: : Halogens, organolithium compounds.
Major Products: : Vary based on the reaction but may include further functionalized derivatives of the starting compound, such as hydroxyl or amino-substituted variants.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone are broad and varied:
Chemistry: : Used as a building block in organic synthesis for developing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.
Medicine: : Explored for pharmacological activities, particularly in the development of novel therapeutics targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in material science for designing new polymers or as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism by which (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The difluorophenyl and pyrazolyl rings provide a scaffold that can bind to the active site of enzymes, inhibiting their activity. The piperidin-4-yl moiety enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways. The compound's stereochemistry plays a crucial role in its biological activity, as the (S)-configuration may be essential for optimal interaction with the target.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structural motifs, (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone stands out due to its unique combination of functional groups and stereochemistry.
Similar Compounds
(S)-3,5-difluorophenyl-pyrazole derivatives: : Share the pyrazole and difluorophenyl features but may lack the piperidin-4-yl group.
Piperidinyl-methanone analogs: : Have the piperidine and methanone structure but differ in the nature of the aromatic ring or substituents.
Each of these compounds has its own set of properties and applications, but the specific arrangement of this compound gives it a distinct edge in terms of biological activity and synthetic utility.
Eigenschaften
Molekularformel |
C15H17F2N3O |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
[(3S)-3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C15H17F2N3O/c16-12-7-11(8-13(17)9-12)14-3-6-19-20(14)15(21)10-1-4-18-5-2-10/h6-10,14,18H,1-5H2/t14-/m0/s1 |
InChI-Schlüssel |
IIMINBOVNGIPRY-AWEZNQCLSA-N |
Isomerische SMILES |
C1CNCCC1C(=O)N2[C@@H](CC=N2)C3=CC(=CC(=C3)F)F |
Kanonische SMILES |
C1CNCCC1C(=O)N2C(CC=N2)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)

![Tert-butyl N-[(2-chloro-1,6-naphthyridin-7-YL)methyl]carbamate](/img/structure/B15363145.png)
![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
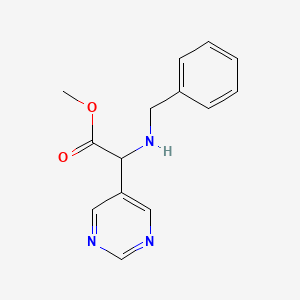

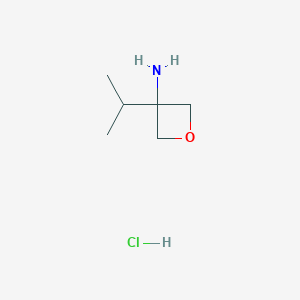
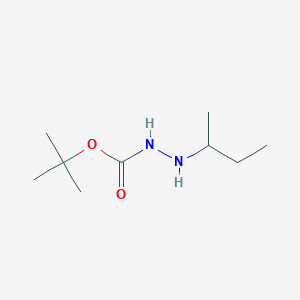
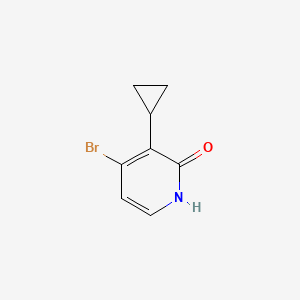
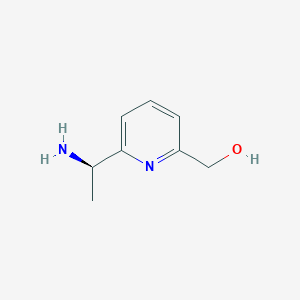
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
